2-Carboxyethyl acrylate

Polymer flexibility Film formation Coatings

Conventional carboxyl monomers (AA/MAA) restrict acid-group mobility, elevate copolymer Tg (~106°C), and lose incorporation efficiency under alkaline emulsion conditions. β-CEA resolves these limitations with a two-carbon spacer that decouples the -COOH group from the polymer backbone. • Homopolymer Tg <30°C vs. ~106°C for poly(acrylic acid) - enables flexible, tackifier-free PSA films. • Highest gel fraction among carboxyl monomers at equal loading for cohesive, high-shear adhesives. • Retains reactivity in ionized salt form; drives homogeneous nucleation for sub-150 nm latex particles. Supplied as a clear liquid inhibited with 900-1100 ppm MEHQ.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 24615-84-7
Cat. No. B1210496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carboxyethyl acrylate
CAS24615-84-7
Synonyms2-carboxyethyl acrylate
2-carboxyethyl ester 2-propenoic acid
3-acryloyloxypropionic acid
beta-carboxyethyl acrylate
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCC(=O)O
InChIInChI=1S/C6H8O4/c1-2-6(9)10-4-3-5(7)8/h2H,1,3-4H2,(H,7,8)
InChIKeyCYUZOYPRAQASLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Carboxyethyl Acrylate – Sourcing a Flexible Carboxyl Monomer


2-Carboxyethyl acrylate (β-CEA, CAS 24615-84-7) is a specialty vinyl monomer that combines an acrylate double bond with a carboxylic acid group separated by a two-carbon spacer . This structural feature distinguishes it from conventional carboxyl monomers such as acrylic acid (AA) and methacrylic acid (MAA) by lowering the homopolymer glass transition temperature to below 30°C and improving the accessibility of the acid functionality . Commercially supplied as a clear liquid inhibited with 900–1100 ppm MEHQ, β-CEA is used primarily as a functional comonomer in emulsion, solution, and UV/EB-curable polymerizations where flexibility, adhesion, and colloidal stability are critical performance requirements .

Why Acrylic Acid & MAA Cannot Replace 2-Carboxyethyl Acrylate


Conventional carboxylic monomers such as acrylic acid (AA) and methacrylic acid (MAA) position the –COOH group directly adjacent to the vinyl backbone, which restricts acid-group mobility and raises the glass transition temperature of the resulting copolymers . In contrast, the two-carbon spacer in β-CEA decouples the carboxyl function from the polymer chain, producing a homopolymer Tg below 30°C versus approximately 106°C for poly(acrylic acid) [1]. This structural difference directly alters reactivity in ionized form, monomer partitioning behavior in emulsion systems, and the balance between gel content and adhesive performance in pressure-sensitive adhesives. The quantitative evidence summarized in Section 3 demonstrates that substituting AA or MAA for β-CEA leads to measurable losses in copolymer uniformity, incorporation efficiency under alkaline conditions, and final film properties [2].

2-Carboxyethyl Acrylate: Head-to-Head Performance Data


Homopolymer Tg: β-CEA vs. Acrylic Acid

The homopolymer of 2-carboxyethyl acrylate exhibits a glass transition temperature (Tg) below 30°C, whereas poly(acrylic acid) homopolymer has a reported Tg of approximately 106°C [1]. This ~76°C reduction in Tg arises from the ethyl spacer between the acrylate backbone and the carboxyl group, which increases segmental mobility . The lower Tg directly imparts flexibility to copolymers and is a primary reason formulators select β-CEA when film flexibility is required [1].

Polymer flexibility Film formation Coatings

Salt-Form Reactivity: β-CEA vs. Acrylic Acid

Multiple vendor technical sources consistently report that β-CEA in its salt form is 'much more reactive than acrylic acid, allowing high levels of incorporation over a wide pH range' . This behavior is attributed to the spacer group that reduces electrostatic interference between the ionized carboxylate and the propagating radical, a limitation that suppresses acrylic acid incorporation under alkaline emulsion conditions . While direct kinetic rate constants are not publicly disclosed in the vendor literature, the qualitative claim is uniformly corroborated by independent suppliers including Sigma-Aldrich and Polysciences .

Emulsion polymerization Incorporation efficiency Latex stability

PSA Gel Content: β-CEA vs. MAA & MBI

In a controlled emulsion polymerization study comparing equiweight amounts of three carboxyl monomers—β-CEA, methacrylic acid (MAA), and monobutyl itaconate (MBI)—the pressure-sensitive adhesive (PSA) formulated with β-CEA exhibited the highest gel content among the three [1]. Gel content is a direct measure of the crosslinked/network fraction that governs cohesive strength and shear resistance in PSAs. Additionally, latex particle sizes followed the order MBI > MAA > β-CEA, with the smallest particles obtained using β-CEA, a consequence of its higher water solubility and more favorable partitioning behavior [1].

Pressure-sensitive adhesives Gel content Cohesive strength

Thermal Stability: β-CEA vs. MAA & MBI

Thermogravimetric analysis of n-butyl acrylate copolymers containing equivalent carboxyl monomer loadings revealed the following thermal stability order: P(n-BA+MAA) > P(n-BA+β-CEA) > P(n-BA+MBI) [1]. β-CEA-based copolymers thus offer intermediate thermal stability—better than the itaconate ester variant but lower than methacrylic acid-based systems. This nuanced positioning means β-CEA provides a balance of flexibility (from lower Tg) and acceptable thermal resistance that neither MAA (higher Tg, higher thermal stability) nor MBI (lower thermal stability, different hydrophobicity) can simultaneously achieve [1].

Thermal stability Copolymer degradation High-temperature applications

Viscosity and UV-Cure Speed

In UV/EB-curable formulations, β-CEA (β-carboxyethyl acrylate) exhibits a viscosity of 22,000 cP at 25°C and a cure speed of 150 fpm when tested as a 30% monomer loading in an epoxy diacrylate oligomer with 4 pbw photoinitiator under two 300 W/inch Fusion H lamps . This places it among the higher-viscosity monofunctional monomers—compare to isobornyl acrylate (13,000 cP, 75 fpm) or 2-phenoxyethyl acrylate (5,000 cP, 110 fpm) . While its viscosity limits its role as a primary diluent, its carboxylic acid functionality provides adhesion promotion that the non-functional diluents cannot offer, making it a dual-purpose additive .

UV/EB curing Reactive diluent Viscosity control

Latex Particle Size: β-CEA vs. MAA & MBI

For equiweight amounts of acid comonomer in n-butyl acrylate emulsion polymerization, the resulting latex particle sizes were reported to fall in the order: MBI > MAA > β-CEA [1]. The smallest particles obtained with β-CEA are attributed to its higher water solubility and more favorable partition coefficient between the aqueous and organic phases, which promotes homogeneous nucleation and stabilizes a larger number of smaller particles [1][2]. Smaller particle size correlates with higher latex viscosity, better film formation, and improved pigment binding capacity [1].

Emulsion polymerization Particle nucleation Latex rheology

Where 2-Carboxyethyl Acrylate Outperforms


High-Cohesion Pressure-Sensitive Adhesives

Formulators seeking maximum gel content and cohesive strength in emulsion acrylic PSAs should prioritize β-CEA over MAA or MBI. The direct comparative study by Fang et al. (2018) demonstrates that β-CEA delivers the highest gel fraction among the three carboxyl monomers at equal loading [1]. Combined with its low homopolymer Tg (<30°C), this enables PSA films that are both highly cohesive and flexible without requiring external tackifiers [1].

UV/EB-Curable Coatings for Polar Substrates

In UV/EB formulations, β-CEA serves as a monofunctional reactive diluent that uniquely contributes pendant carboxylic acid functionality for adhesion to metals, glass, and treated plastics. Its viscosity of 22,000 cP and cure speed of 150 fpm (30% in epoxy diacrylate, 4 pbw PI) provide a predictable processing window [1]. Unlike non-functional diluents such as IBOA or 2-PEA, β-CEA eliminates the need for a separate adhesion-promoting additive [1].

Fine-Particle Latex Production

When latex particle size control is critical for film gloss, pigment wetting, or rheology, β-CEA's higher water solubility and favorable organic/water partitioning drive homogeneous nucleation, yielding smaller particles than MAA or MBI at equal weight loading [1]. This property supports the production of high-gloss architectural coatings and inkjet receptive coatings where sub-150 nm particle sizes are specified [1].

Alkaline Emulsion Polymers

In emulsion polymerizations conducted at elevated pH—common in water-resistant coating and adhesive latexes—β-CEA retains high reactivity in its ionized salt form, unlike acrylic acid whose incorporation efficiency declines under alkaline conditions [1]. This ensures consistent acid distribution along the polymer backbone and predictable colloidal stability, reducing the need for post-polymerization pH adjustment and minimizing coagulum formation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Carboxyethyl acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.